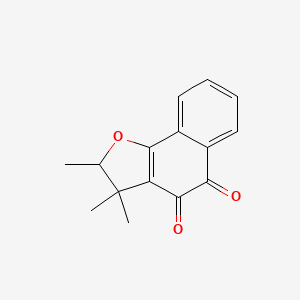

Dunnione

Description

This compound has been reported in Streptocarpus pole-evansii with data available.

RN given for (+)-isomer; an industrial fungicide; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGENOABUKBFVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955029 | |

| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-49-3, 33404-57-8, 87402-65-1 | |

| Record name | 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dunnione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dunnione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Dunnione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dunnione, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5DZE9STU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Dunnione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Dunnione is a naturally occurring ortho-naphthoquinone derivative first isolated from Streptocarpus dunnii. Structurally, it is a dihydrofuran-fused naphthoquinone, a class of compounds known for significant biological activities. Its unique architecture makes it a substrate for key cellular oxidoreductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), implicating it in redox cycling pathways with therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its core identifiers, detailed structural analysis, and the experimental protocols used for its characterization and synthesis. It is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical Identity

This compound is systematically named 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione. Its structure features a rigid, planar naphthofuran core, which is a fusion of a naphthalene system and a furan ring. This tricyclic framework is substituted with three methyl groups on the dihydrofuran ring, contributing to its specific stereochemistry and biological interactions.

Data Presentation: Key Chemical Identifiers

| Property | Value | Citation(s) |

| IUPAC Name | 2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione | |

| Synonyms | (±)-Dunnione, DL-Dunnione, NSC-95403 | |

| Molecular Formula | C₁₅H₁₄O₃ | |

| Molecular Weight | 242.27 g/mol | |

| CAS Number | 521-49-3 (natural), 33404-57-8 (racemic) | |

| Canonical SMILES | CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C | |

| InChI Key | WGENOABUKBFVAA-UHFFFAOYSA-N |

Structural Elucidation and Spectroscopic Data

The definitive structure of this compound has been established through a combination of spectroscopic methods and chemical synthesis. While specific spectral data from a single source is not publicly available, the following sections describe the principles and expected outcomes from standard analytical techniques used for its characterization.

Data Presentation: Expected Spectroscopic Characteristics

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring. Distinct signals for the three methyl groups, with potential splitting patterns indicating their stereochemical environment. A signal for the methine proton on the dihydrofuran ring. |

| ¹³C NMR | Resonances for carbonyl carbons of the quinone moiety (typically downfield, >170 ppm). Signals for the aromatic carbons of the naphthalene ring. Distinct signals for the three methyl carbons and the carbons of the dihydrofuran ring. |

| Infrared (IR) | Strong absorption bands characteristic of C=O stretching in the quinone system (approx. 1650-1700 cm⁻¹). Bands corresponding to C=C stretching of the aromatic ring (approx. 1550-1600 cm⁻¹). C-H stretching bands for aromatic and aliphatic protons. C-O stretching for the furan ether linkage. |

| Mass Spec. (MS) | A molecular ion peak (M⁺) corresponding to the exact mass of C₁₅H₁₄O₃ (242.0943 m/z). Fragmentation patterns resulting from the loss of methyl groups (M-15) or other characteristic fragments from the ring system. |

Experimental Protocols

General Synthesis of (±)-Dunnione

The synthesis of racemic this compound is often achieved via a pathway starting from lawsone (2-hydroxy-1,4-naphthoquinone). A representative procedure involves C-allylation followed by an acid-catalyzed cyclization.[1]

Materials:

-

Lawsone (2-hydroxy-1,4-naphthoquinone)

-

3-Chloro-3-methyl-1-butyne

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Pressurized Hydrogen (H₂) gas

Procedure:

-

Synthesis of dehydro-α-dunnione: A reaction mixture of lawsone and 3-chloro-3-methyl-1-butyne is prepared in DMF with CuI as a catalyst. The mixture is stirred for 24 hours to facilitate a one-pot [3+2] cyclization, yielding dehydro-α-dunnione.[1]

-

Reduction to α-dunnione: The resulting dehydro-α-dunnione is dissolved in methanol. Palladium on carbon (10%) is added as a catalyst. The mixture is then subjected to pressurized hydrogen gas to reduce the exocyclic double bond.[1]

-

Purification: The final product, (±)-Dunnione, is purified from the reaction mixture using standard techniques such as column chromatography.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of purified this compound (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to obtain 1D spectra. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm proton-proton and proton-carbon correlations for unambiguous assignment.[2]

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[3]

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to determine the exact mass of the molecular ion and its fragments.[4][5] Tandem MS (MS/MS) can be used to analyze the fragmentation patterns of the molecular ion to further confirm the structure.[6]

Visualizations: Structure, Synthesis, and Biological Pathway

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Synthetic Workflow for this compound

Caption: Simplified synthetic route to (±)-Dunnione from Lawsone.

Signaling Pathway: NQO1-Mediated Redox Cycling

Caption: NQO1-mediated futile redox cycling of this compound leading to ROS production.[7][8][9]

References

- 1. A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08843C [pubs.rsc.org]

- 2. scielo.br [scielo.br]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. uab.edu [uab.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]

Dunnione's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dunnione, a naturally occurring ortho-naphthoquinone, has emerged as a molecule of interest in oncology research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in cancer cells. The primary anticancer activity of this compound is attributed to its role as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors. This interaction triggers a futile redox cycle, leading to the massive production of reactive oxygen species (ROS), induction of oxidative stress, and subsequent cancer cell death. Furthermore, this compound's influence on NAD+ metabolism suggests a broader impact on cellular processes, including the modulation of key signaling pathways such as NF-κB and the SIRT1/PARP-1 axis. This document consolidates available data on its cytotoxicity, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: NQO1-Mediated Oxidative Stress

The central mechanism of this compound's anticancer effect is its bioactivation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoprotein that is notably upregulated in various cancers, including lung, breast, pancreatic, and colon cancers, while its expression in normal tissues is generally low. This differential expression makes NQO1 an attractive target for cancer-specific therapies.

This compound and its ortho-quinone analogues function as substrates for NQO1. The enzyme catalyzes a two-electron reduction of the quinone moiety of this compound to a hydroquinone. This hydroquinone is unstable and undergoes a rapid, two-step auto-oxidation back to the quinone form, in the process reducing two molecules of molecular oxygen to superoxide radicals (O₂⁻). This process, known as futile redox cycling, results in the massive and rapid generation of reactive oxygen species (ROS), including superoxide and hydrogen peroxide (H₂O₂). The excessive accumulation of ROS overwhelms the antioxidant capacity of the cancer cell, leading to severe oxidative stress, DNA damage, and ultimately, cell death. The cytotoxicity of this compound and its analogues is significantly diminished in the presence of NQO1 inhibitors like dicoumarol, confirming the NQO1-dependent nature of their anticancer activity[1][2].

References

Biological Sources of Dunnione and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dunnione and its derivatives represent a class of naphthoquinone compounds with a range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the known biological sources of these compounds, with a focus on plant species and a brief exploration of potential microbial producers. The document details the distribution of this compound and its analogues within the plant kingdom, summarizes quantitative data on their isolation, and provides insights into their biosynthesis. Furthermore, this guide outlines detailed experimental protocols for the extraction and purification of these valuable secondary metabolites and visualizes key biological and experimental pathways to aid in research and development efforts.

Introduction

Naphthoquinones are a large and diverse group of secondary metabolites that are widely distributed in nature. Among them, this compound and its derivatives have garnered significant interest due to their potential therapeutic properties, including cytotoxic, anti-inflammatory, and antimicrobial activities. A thorough understanding of their biological sources is paramount for sustainable production, further research into their mechanisms of action, and potential clinical applications. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, providing in-depth information on the origins and isolation of this compound and its related compounds.

Primary Biological Sources: The Gesneriaceae Family

The vast majority of known this compound and its derivatives have been isolated from plants belonging to the Gesneriaceae family. Within this family, two genera, Streptocarpus and Sinningia, are the most prominent sources.

Streptocarpus Genus

The most well-documented source of this compound is Streptocarpus dunnii, a flowering plant native to South Africa.[1] this compound is a characteristic orange-red pigment found in this species.[1] In vitro cultures of Streptocarpus dunnii have also been shown to produce this compound and its derivatives, offering a potential alternative to wild harvesting for consistent and controlled production.[2][3]

Key Species:

-

Streptocarpus dunnii : The primary source of (3R)-dunnione and (3R)-α-dunnione.[2]

Sinningia Genus

Several species within the Sinningia genus have been identified as rich sources of a variety of this compound derivatives. These compounds are typically isolated from the tubers of the plants.

Key Species and their this compound Derivatives:

-

Sinningia reitzii : Yields 8-hydroxydehydrothis compound, 7-hydroxydehydrothis compound, 5-hydroxy-6,7-dimethoxy-α-dunnione, 5-hydroxy-6,7-dimethoxydunniol, and 8-hydroxy-7-methoxy-2-O-methylstreptocarpone.[4][5]

-

Sinningia mauroana : Source of 5,6,7-trimethoxythis compound, 6,7-dimethoxy-α-dunnione, and 5,6,7-trimethoxydunniol.[6][7]

-

Sinningia sp. : Other species within the genus are also known to produce a variety of naphthoquinones, including this compound derivatives.[8]

Other Potential Plant Sources

Scrophulariaceae Family

The family Scrophulariaceae has been reported to contain this compound-related compounds. Specifically, the genus Calceolaria has been a source of novel naphthoquinones.

Key Species:

-

Calceolaria andina : Two insecticidal naphthoquinones, 2-(1,1-dimethylprop-2-enyl)-3-hydroxy-1,4-naphthoquinone and its corresponding acetate, have been isolated from this species.[9] While not strictly this compound derivatives, their structural similarity suggests a related biosynthetic origin and highlights the potential of this genus as a source of novel naphthoquinones. Other diterpenoids have also been isolated from Calceolaria alba and Calceolaria polifolia.[10][11][12][13]

Fungal Sources: An Untapped Potential

Fungi are prolific producers of a vast array of secondary metabolites, including a wide variety of naphthoquinones.[14][15][16][17][18] Genera such as Fusarium, Aspergillus, Penicillium, and Talaromyces are known to synthesize these compounds.[15][16] While a specific fungal species that produces this compound has not yet been definitively identified in the reviewed literature, the established capacity of fungi to produce complex polyketides makes them a highly promising and potentially sustainable source for this compound and novel derivatives. Further screening of fungal biodiversity is warranted to explore this possibility.

Quantitative Data on this compound and its Derivatives

The following tables summarize the known this compound derivatives isolated from various biological sources. Please note that yields can vary significantly based on the plant's geographical location, age, and the extraction and purification methods employed. The data presented here is compiled from published scientific literature and is intended to provide a comparative overview.

Table 1: this compound and its Derivatives from Streptocarpus species

| Compound | Plant Source | Plant Part | Reference(s) |

| (3R)-dunnione | Streptocarpus dunnii | In vitro cultures | [2][3] |

| (3R)-α-dunnione | Streptocarpus dunnii | In vitro cultures | [2][3] |

| (3R)-7-methoxy-α-dunnione | Streptocarpus dunnii | In vitro cultures | [2][3] |

| (3R)-6-hydroxy-7-methoxy-α-dunnione | Streptocarpus dunnii | In vitro cultures | [2][3] |

| (±)-dunnione | Streptocarpus dunnii | Glandular trichomes | [1] |

Table 2: this compound Derivatives from Sinningia species

| Compound | Plant Source | Plant Part | Reference(s) |

| 8-hydroxydehydrothis compound | Sinningia reitzii | Tubers | [4] |

| 7-hydroxydehydrothis compound | Sinningia reitzii | Tubers | [4] |

| 5-hydroxy-6,7-dimethoxy-α-dunnione | Sinningia reitzii | Tubers | [4][5] |

| 5-hydroxy-6,7-dimethoxydunniol | Sinningia reitzii | Tubers | [4] |

| 8-hydroxy-7-methoxy-2-O-methylstreptocarpone | Sinningia reitzii | Tubers | [4] |

| 5,6,7-trimethoxythis compound | Sinningia mauroana | Tubers | [6][7] |

| 6,7-dimethoxy-α-dunnione | Sinningia mauroana | Tubers | [6][7] |

| 5,6,7-trimethoxydunniol | Sinningia mauroana | Tubers | [6][7] |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the extraction and purification of this compound and its derivatives from plant materials, based on commonly employed laboratory techniques.

Extraction of this compound and its Derivatives from Plant Material

Objective: To extract naphthoquinones from dried and powdered plant material (e.g., tubers of Sinningia spp. or leaves of Streptocarpus dunnii).

Materials:

-

Dried and powdered plant material

-

Organic solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Acetone

-

Rotary evaporator

-

Filter paper and funnel or Büchner funnel and flask

-

Erlenmeyer flasks

Procedure:

-

Maceration:

-

Place the powdered plant material in a large Erlenmeyer flask.

-

Add a non-polar solvent such as hexane to the flask, ensuring the plant material is fully submerged. The ratio of solvent to plant material is typically 10:1 (v/w).

-

Stir or shake the mixture at room temperature for 24-48 hours. This initial extraction with a non-polar solvent helps to remove lipids and other non-polar compounds.

-

Filter the mixture and collect the hexane extract. The plant residue should be air-dried.

-

-

Sequential Extraction:

-

Subject the air-dried plant residue to sequential maceration with solvents of increasing polarity. A common sequence is Dichloromethane, followed by Ethyl Acetate, and finally Methanol.

-

For each solvent, repeat the maceration process as described in step 1.

-

Collect each solvent extract separately.

-

-

Concentration:

-

Concentrate each of the collected extracts (hexane, DCM, EtOAc, MeOH) under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

-

Selection of Extract for Further Purification:

-

Analyze a small portion of each crude extract by Thin Layer Chromatography (TLC) to identify the extract(s) containing the highest concentration of the target naphthoquinones. Typically, this compound and its less polar derivatives will be concentrated in the DCM and EtOAc extracts.

-

Purification by Column Chromatography

Objective: To isolate and purify individual this compound derivatives from the crude extract.[19]

Materials:

-

Crude extract rich in this compound derivatives

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

-

Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed.

-

Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

-

Carefully apply the dissolved sample to the top of the column.

-

-

Elution:

-

Begin eluting the column with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This is known as gradient elution.

-

The choice of the solvent gradient will depend on the specific compounds to be separated and should be optimized based on preliminary TLC analysis.

-

-

Fraction Collection:

-

Collect the eluate in a series of fractions (e.g., 10-20 mL each) in separate tubes or flasks.

-

-

Fraction Analysis:

-

Monitor the separation by spotting each fraction onto a TLC plate and developing it in an appropriate solvent system.

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the same pure compound.

-

-

Final Purification and Characterization:

-

Evaporate the solvent from the combined fractions containing the pure compound to yield the isolated this compound derivative.

-

The purity and structure of the isolated compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to proceed through the polyketide pathway, a common route for the biosynthesis of naphthoquinones in plants.[20][21][22][23] The pathway likely involves the condensation of acetate and malonate units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the this compound scaffold.

Experimental Workflow for Isolation and Purification

The general workflow for isolating and purifying this compound and its derivatives from plant material involves several key steps, from sample preparation to the characterization of the final pure compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, structure elucidation, and cytotoxic evaluation of furanonaphthoquinones from in vitro plantlets and cultures of Streptocarpus dunnii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scite.ai [scite.ai]

- 6. Three new naphthoquinones from the tubers of Sinningia mauroana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Isolation, characterization, and biological activity of naphthoquinones from Calceolaria andina L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New diterpenoids from Calceolaria polifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diterpenoids from Calceolaria alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Naphthoquinone metabolites of the fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Biosynthesis of naphthoquinone pigments by fungi of the genus Fusarium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential [mdpi.com]

- 18. Three new naphthoquinone pigments isolated from the freshwater fungus, Astrosphaeriella papuana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

Spectroscopic properties of Dunnione (UV-Vis, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dunnione is a naturally occurring ortho-naphthoquinone isolated from the leaves of Streptocarpus dunnii. As a member of the naphthoquinone class of compounds, this compound has garnered interest for its biological activities, including its role as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer chemotherapy and cellular defense against oxidative stress. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of analytical methods to support further research and potential therapeutic applications. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, covering Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as the naphthoquinone core of this compound. The absorption of UV or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Data Summary

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| 254 | 15,800 | Methanol |

| 263 | 16,100 | Methanol |

| 330 | 2,700 | Methanol |

| 442 | 2,400 | Methanol |

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the purified compound and dissolving it in a known volume of spectroscopic grade methanol.

-

Serial dilutions are performed to obtain a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

2. Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is used for analysis.

3. Data Acquisition:

-

The spectrophotometer is blanked using the same solvent (methanol) as used for the sample.

-

The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm.

-

The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Data Summary: ¹H and ¹³C NMR

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.08 | d | 7.7 | 1H | H-5 |

| 7.71 | t | 7.7 | 1H | H-7 |

| 7.61 | t | 7.7 | 1H | H-6 |

| 7.50 | d | 7.7 | 1H | H-8 |

| 3.61 | q | 7.0 | 1H | H-3 |

| 1.54 | s | 3H | 2-CH₃ | |

| 1.48 | s | 3H | 2-CH₃ | |

| 1.25 | d | 7.0 | 3H | 3-CH₃ |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 197.3 | C-4 |

| 178.9 | C-1 |

| 152.1 | C-9a |

| 134.4 | C-7 |

| 131.5 | C-5a |

| 130.1 | C-5 |

| 126.9 | C-8 |

| 125.0 | C-6 |

| 119.8 | C-8a |

| 88.5 | C-2 |

| 41.5 | C-3 |

| 25.5 | 2-CH₃ |

| 20.9 | 2-CH₃ |

| 12.0 | 3-CH₃ |

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

2. Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a broadband probe is used for acquiring both ¹H and ¹³C spectra.

3. Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet signals for each carbon atom. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Data Summary

| Ion | m/z (Observed) | m/z (Calculated) | Ionization Mode |

| [M+H]⁺ | 243.1015 | 243.1016 | ESI+ |

| [M+Na]⁺ | 265.0835 | 265.0835 | ESI+ |

Key Fragmentation Pathways: The fragmentation of this compound can provide valuable structural information. Under collision-induced dissociation (CID), common fragmentation pathways for related naphthoquinones involve the loss of small neutral molecules such as CO and C₂H₄.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of methanol and water, with a small amount of formic acid or ammonium acetate to promote ionization.

2. Instrumentation:

-

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

3. Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation to generate a fragment ion spectrum.

IV. Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Structure

Dunnione solubility in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dunnione, a naturally occurring naphthoquinone derivative, in various organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this guide presents qualitative information and quantitative data for a structurally related analogue, 1,4-naphthoquinone, to provide valuable estimations for researchers. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, alongside relevant biochemical pathway and experimental workflow diagrams to support laboratory investigation.

Core Concepts in Solubility

This compound is a member of the quinone class of organic compounds, specifically an ortho-quinone derived from naphthalene.[1] Its structure, featuring a fused ring system and ketone groups, renders it a moderately polar molecule. The principle of "like dissolves like" is fundamental in predicting its solubility. Polar solvents are generally more effective at dissolving polar solutes, while nonpolar solvents are better suited for nonpolar solutes. For a molecule like this compound, a range of solubilities can be expected across solvents of varying polarities.

A supplier datasheet indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO), a highly polar aprotic solvent.[2] This is consistent with the general solubility of other naphthoquinones, which are typically more soluble in polar organic solvents.[3][4]

Solubility Data

Note: The quantitative data below is for 1,4-naphthoquinone and should be used as an estimation only. Experimental verification is crucial for any application.

Table 1: Qualitative Solubility of this compound

| Solvent Name | Chemical Formula | Polarity | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[2] |

Table 2: Quantitative Solubility of 1,4-Naphthoquinone (Analogue)

| Solvent Name | Chemical Formula | Temperature (°C) | Solubility (mole fraction, x₁) |

| Acetone | C₃H₆O | 20.12 | 0.1197[5] |

| 25.35 | 0.1488[5] | ||

| 30.55 | 0.1812[5] | ||

| 36.38 | 0.2259[5] | ||

| 41.28 | 0.2701[5] | ||

| 46.48 | 0.3243[5] | ||

| Ethanol | C₂H₅OH | 6.65 | 0.0039[5] |

| 16.55 | 0.0071[5] | ||

| 26.55 | 0.0125[5] | ||

| 36.85 | 0.0216[5] | ||

| 46.55 | 0.0357[5] | ||

| 62.28 | 0.0818[5] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The following protocol, adapted from established methods, is recommended for accurately determining the equilibrium solubility of this compound in various organic solvents.[6]

3.1 Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature and pressure.

3.2 Materials and Equipment:

-

This compound (solid powder)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks with stoppers

-

Orbital shaker with a temperature-controlled chamber

-

Analytical balance (±0.1 mg accuracy)

-

Centrifuge

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Validated analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Pipettes and other standard laboratory glassware

3.3 Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a volumetric flask. The presence of undissolved solid is essential to ensure saturation.

-

Securely stopper the flask.

-

-

Equilibration:

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient duration (e.g., 48-72 hours) to ensure equilibrium is reached. The time required may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).[6]

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and allow the suspension to settle for at least 12 hours in the same temperature-controlled environment.[6]

-

To separate the saturated solution from the excess solid, either centrifuge an aliquot of the suspension or filter it using a syringe filter compatible with the solvent. This step must be performed quickly to avoid temperature fluctuations.

-

-

Sample Preparation for Analysis:

-

Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the final solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Metabolic Activation Pathway of Quinones

Quinones, including this compound, can undergo complex metabolic activation and detoxification processes within cells. One critical pathway involves one-electron and two-electron reductions, which can lead to the generation of reactive oxygen species (ROS).[7] This pathway is highly relevant for professionals in drug development studying cytotoxicity and mechanisms of action.

References

- 1. Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutagenicity of quinones: pathways of metabolic activation and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Isolation of Dunnione from Streptocarpus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of dunnione in Streptocarpus species, with a focus on its isolation and purification. This compound, a naphthoquinone, and its derivatives are of significant interest due to their potential biological activities. This document outlines the known presence of these compounds, details generalized experimental protocols for their extraction and purification, and presents a plausible biosynthetic pathway.

Natural Occurrence of this compound in Streptocarpus

This compound and its related furanonaphthoquinones are notable secondary metabolites found in the plant genus Streptocarpus, within the Gesneriaceae family. The primary species identified as a source of these compounds is Streptocarpus dunnii. Research has confirmed the presence of this compound in both wild and in-vitro cultured plantlets of this species.[1][2]

In-vitro cultures of Streptocarpus dunnii have been shown to produce a variety of furanonaphthoquinones, including (3R)-dunnione, (3R)-α-dunnione, and other hydroxylated and methoxylated derivatives.[1][2] The production of these compounds in cell cultures makes it a viable and sustainable source for obtaining these molecules for research and development, independent of the plant's natural habitat. Chemical analyses have indicated that (±)-dunnione is the main naphthoquinone present, even after prolonged micropropagation.[3]

Quantitative Data on Naphthoquinones from Streptocarpus dunnii

Quantitative data on the yield of this compound from Streptocarpus dunnii is not extensively available in the form of comparative studies. However, a key study by Sheridan et al. (2011) provides insight into the variety of furanonaphthoquinones that can be isolated from in-vitro cultures. The following table summarizes the compounds isolated in that research. It is important to note that these values represent the outcome of a specific isolation procedure and are not a comparative measure of different extraction efficiencies.

| Compound Name | Molecular Formula | Isolated Compounds |

| (3R)-dunnione | C₁₅H₁₄O₃ | Known |

| (3R)-α-dunnione | C₁₅H₁₄O₃ | Known |

| (3R)-7-hydroxy-α-dunnione | C₁₅H₁₄O₄ | Known |

| 1-hydroxy-2-methylanthraquinone | C₁₅H₁₀O₃ | Known |

| (3R)-7-methoxy-α-dunnione | C₁₆H₁₆O₄ | New |

| (3R)-6-hydroxy-7-methoxy-α-dunnione | C₁₆H₁₆O₅ | New |

Data sourced from Sheridan et al., Journal of Natural Products, 2011.[1][2]

Experimental Protocols for Isolation and Purification

While a highly detailed, step-by-step protocol for the isolation of this compound from Streptocarpus dunnii is not explicitly published, a general procedure can be inferred from the literature on naphthoquinone isolation. The following is a representative protocol based on common phytochemical techniques.

Plant Material and Extraction

-

Plant Material: In-vitro cultured plantlets of Streptocarpus dunnii are a common starting material.

-

Extraction:

-

The plant material (including the culture medium, as compounds are often excreted) is harvested.

-

The collected material is subjected to solvent extraction. A common method involves the use of a moderately polar solvent, such as ethyl acetate, to partition the compounds of interest from the aqueous culture medium and plant biomass.

-

The organic solvent is then collected and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Chromatographic Separation and Purification

The crude extract, containing a mixture of compounds, is then subjected to chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity. A common solvent system for separating naphthoquinones is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Further Purification (if necessary):

-

Fractions containing this compound may require further purification. This can be achieved through techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.

-

-

Crystallization:

-

The purified this compound can be crystallized from a suitable solvent system to obtain a pure, crystalline solid.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of chromophores like naphthoquinones.

Visualizations

Biosynthetic Pathway of this compound

This compound, as a 1,4-naphthoquinone, is likely synthesized in plants via the chorismate/o-succinylbenzoate (OSB) pathway.[4][5][6][7][8] This pathway begins with chorismate, a key intermediate in the shikimate pathway.[4][7][8] The following diagram illustrates the general steps leading to the formation of the naphthoquinone core structure.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

The following diagram outlines the general workflow for the isolation and purification of this compound from Streptocarpus dunnii.

References

- 1. Isolation, structure elucidation, and cytotoxic evaluation of furanonaphthoquinones from in vitro plantlets and cultures of Streptocarpus dunnii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chorismate biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Dunnione: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dunnione is a naturally occurring ortho-naphthoquinone found in the plant species Streptocarpus dunnii. Like other naphthoquinones, this compound and its derivatives have garnered interest for their potential therapeutic properties, including cytotoxic and antimicrobial activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, summarizing key experimental findings, detailing relevant experimental protocols, and presenting the pathway in a clear, visual format.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptocarpus dunnii is a multi-step process that begins with precursors from primary metabolism. The pathway involves the formation of the naphthoquinone skeleton via the shikimate and o-succinylbenzoate (OSB) pathways, followed by a series of modifications including prenylation and a key Claisen-type rearrangement.

The proposed biosynthetic pathway, primarily elucidated through isotopic labeling studies using cell suspension cultures of S. dunnii, can be summarized as follows:

-

Formation of the Naphthoquinone Core: The foundational 1,4-naphthoquinone structure is synthesized via the o-succinylbenzoate (OSB) pathway. This pathway utilizes chorismate, derived from the shikimate pathway, and α-ketoglutarate. A key intermediate in this process is 4-(2'-carboxyphenyl)-4-oxobutanoic acid (o-succinylbenzoic acid or OSB). Through a series of enzymatic reactions, OSB is converted to 1,4-dihydroxy-2-naphthoic acid (DHNA), a central precursor for many naphthoquinones.

-

Conversion to Lawsone: DHNA is then believed to be converted to lawsone (2-hydroxy-1,4-naphthoquinone).

-

Prenylation: Lawsone undergoes prenylation, where a dimethylallyl pyrophosphate (DMAPP) unit is attached to the naphthoquinone ring, likely at the oxygen of the hydroxyl group, to form lawsone 2-prenyl ether.

-

Claisen Rearrangement: The lawsone 2-prenyl ether then undergoes a[1][1]-sigmatropic rearrangement, commonly known as a Claisen rearrangement. This reaction is crucial as it transfers the prenyl group from the oxygen to the C-3 position of the naphthoquinone ring, forming 2-hydroxy-3-(1,1-dimethylallyl)-1,4-naphthoquinone.

-

Cyclization to form this compound: The final step is the cyclization of the rearranged intermediate to form the characteristic dihydrofuran ring of this compound.

This pathway highlights a fascinating example of how plants utilize fundamental biosynthetic routes and modify the resulting structures through specific enzymatic reactions to generate a diverse array of secondary metabolites.

Quantitative Data from Isotopic Labeling Studies

| Precursor Fed to Cell Culture | Intermediate/Product Analyzed | Isotopic Label | Key Finding | Reference |

| [2'-carboxy-¹³C]-4-(2'-carboxyphenyl)-4-oxobutanoic acid | This compound and related naphthoquinones | ¹³C | Confirmed that this compound is biosynthesized via the OSB pathway. | [2] |

| [7-²H]-Lawsone | This compound | ²H | Demonstrated that lawsone is a direct precursor to this compound. | [2] |

| [7-²H]-Lawsone 2-prenyl ether | 2-hydroxy-3-(1,1-dimethylallyl)-1,4-naphthoquinone | ²H | Showed the overflow production of the Claisen rearrangement product, supporting its role as an intermediate. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established techniques used in the study of plant secondary metabolism.

Plant Material and Cell Culture Initiation

-

Plant Source: Streptocarpus dunnii plants.

-

Explant Preparation: Young, healthy leaves are surface sterilized. This typically involves sequential washing with sterile distilled water, 70% (v/v) ethanol for 30-60 seconds, a 1-2% (w/v) sodium hypochlorite solution with a few drops of Tween 20 for 10-15 minutes, followed by several rinses with sterile distilled water.

-

Culture Medium: A basal medium such as Murashige and Skoog (MS) or Gamborg's B5 is supplemented with plant growth regulators to induce callus formation. A common combination is 2,4-dichlorophenoxyacetic acid (2,4-D) at a concentration of 1-2 mg/L and kinetin at 0.1-0.5 mg/L. The medium is solidified with agar (0.8% w/v) and the pH adjusted to 5.7-5.8 before autoclaving.

-

Incubation: Callus cultures are maintained in the dark at 25 ± 2 °C and subcultured every 4-6 weeks.

-

Suspension Culture Initiation: Friable callus is transferred to liquid medium of the same composition but lacking agar. The suspension cultures are agitated on an orbital shaker at 100-120 rpm in the dark at 25 ± 2 °C and subcultured every 2-3 weeks.

Isotopic Labeling Experiments

-

Precursor Synthesis: Isotopically labeled precursors, such as [¹³C]- or [²H]-labeled o-succinylbenzoic acid or lawsone, are synthesized according to established organic chemistry protocols.

-

Feeding Protocol: A sterile-filtered solution of the labeled precursor is aseptically added to the S. dunnii suspension cultures during their exponential growth phase. The final concentration of the precursor should be optimized to be non-toxic to the cells while allowing for detectable incorporation.

-

Incubation and Harvest: The cultures are incubated for a specific period (e.g., 7-14 days) after the addition of the labeled precursor. The cells and the medium are then harvested separately by filtration.

-

Extraction: The harvested cells are lyophilized, ground to a fine powder, and extracted with a suitable organic solvent such as methanol or a chloroform-methanol mixture. The culture medium can be extracted with a non-polar solvent like ethyl acetate.

-

Purification and Analysis: The crude extracts are subjected to chromatographic separation techniques such as column chromatography (using silica gel or Sephadex) and high-performance liquid chromatography (HPLC) to isolate this compound and its potential biosynthetic intermediates. The purified compounds are then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) to determine the position and extent of isotopic labeling.

Enzyme Assays (Hypothetical for this compound Biosynthesis)

While the specific enzymes for the later stages of this compound biosynthesis have not been fully characterized, the following are general approaches for assaying the types of enzymes likely involved.

-

Prenyltransferase Assay:

-

Enzyme Source: A microsomal fraction prepared from S. dunnii cell cultures. This is obtained by differential centrifugation of a crude cell homogenate.

-

Substrates: Lawsone and a prenyl donor such as dimethylallyl pyrophosphate (DMAPP).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl or HEPES) at an optimal pH, containing divalent cations like Mg²⁺ or Mn²⁺, which are often required for prenyltransferase activity.

-

Reaction: The reaction mixture containing the microsomal preparation, lawsone, and DMAPP is incubated at an optimal temperature (e.g., 30 °C).

-

Product Detection: The reaction is stopped by the addition of an organic solvent, and the products are extracted. The formation of prenylated lawsone derivatives can be detected and quantified by HPLC, LC-MS, or by using radiolabeled DMAPP and measuring radioactivity in the product.

-

-

Cyclase Assay (for this compound Formation):

-

Enzyme Source: A soluble protein extract or a partially purified enzyme fraction from S. dunnii cell cultures.

-

Substrate: The product of the Claisen rearrangement, 2-hydroxy-3-(1,1-dimethylallyl)-1,4-naphthoquinone.

-

Assay Conditions: Similar to the prenyltransferase assay, the reaction would be carried out in a suitable buffer at an optimal pH and temperature.

-

Product Detection: The formation of this compound would be monitored by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard of this compound.

-

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Isotopic Labeling

Caption: General workflow for studying this compound biosynthesis using isotopic labeling.

Conclusion

The biosynthesis of this compound in Streptocarpus dunnii is a compelling example of the intricate and specific pathways plants have evolved to produce a vast array of specialized metabolites. While the general pathway has been outlined through elegant isotopic labeling studies, further research is needed to fully characterize the enzymes involved, their kinetics, and the regulation of the pathway. Such knowledge will be instrumental for any future efforts in metabolic engineering to produce this compound or its derivatives for pharmaceutical applications. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers aiming to delve deeper into the fascinating biochemistry of this unique natural product.

References

Physicochemical Properties of Dunnione and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dunnione, a naturally occurring naphthoquinone derivative, and its synthetic analogues have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor and antimalarial properties. These effects are intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanism of action at the molecular level. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its analogues, details established experimental protocols for their determination, and visually elucidates the key signaling pathway influenced by these compounds.

Physicochemical Properties of this compound

This compound (2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione) is a solid, yellow, crystalline compound. While a complete experimental dataset of its physicochemical properties is not exhaustively available in the public domain, the following table summarizes the currently known and calculated values.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₄O₃ | - |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Melting Point | 98-99 °C | Experimental[3][4] |

| Boiling Point | Not available | - |

| logP (calculated) | 2.5 | XLogP3[1][5] |

| pKa | Not available | - |

| Solubility | Soluble in DMSO | [2] |

| Appearance | Solid powder | [2] |

| CAS Number | 33404-57-8 | [2] |

Note: The logP value is a calculated prediction and may differ from an experimentally determined value. The pKa of this compound has not been experimentally reported, but related naphthoquinone structures exhibit acidic properties.[6]

Physicochemical Properties of this compound Analogues

The synthesis of various this compound analogues has been undertaken to explore structure-activity relationships, particularly concerning their efficacy as anticancer agents.[7][8][9][10] However, a comprehensive and systematically tabulated dataset of their physicochemical properties is lacking in the current literature. The modifications often involve substitutions on the naphthoquinone ring, which are expected to influence properties such as lipophilicity, solubility, and electronic effects, thereby modulating their biological activity. Researchers investigating novel this compound analogues should consider the experimental determination of these properties as a critical component of their characterization.

Experimental Protocols

This section details standard experimental methodologies for the determination of key physicochemical properties applicable to this compound and its analogues.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a crucial indicator of its purity.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Detailed Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[1][3][4][11][12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.[3][11]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[1][3]

-

Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[3]

Determination of the Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P). LogP is the logarithm of this ratio.[13][14][15]

Detailed Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: A known amount of the compound is dissolved in one of the phases (e.g., n-octanol).

-

Partitioning: A measured volume of the prepared sample solution is mixed with a known volume of the other phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).[13]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as log₁₀(P).

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at physiological pH.

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.[16][17][18][19]

Detailed Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds. The ionic strength of the solution is typically kept constant.[17][18][20]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated pH meter to monitor the pH. The titrant is added in small increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the compound has been neutralized. At this point, pH = pKa.[16][18]

Determination of Aqueous Solubility by UV-Vis Spectrophotometry

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a solvent. The concentration of the dissolved compound in the resulting saturated solution is then determined using UV-Vis spectrophotometry by measuring its absorbance at a specific wavelength.[21][22][23][24][25]

Detailed Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a buffer of a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[25]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Sample Preparation for Analysis: An aliquot of the clear, saturated solution is carefully withdrawn and diluted with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Spectrophotometric Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for the compound.

-

Concentration Determination: The concentration of the dissolved compound is calculated using a previously established calibration curve (a plot of absorbance versus concentration for a series of standard solutions). The solubility is then reported, taking into account the dilution factor.[21][22]

Signaling Pathway and Experimental Workflows

This compound-NQO1-ROS Signaling Pathway

This compound and its analogues are known to be substrates for the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).[2][10] This interaction is central to their biological activity, particularly their anticancer effects. The following diagram illustrates the proposed signaling pathway.

Pathway Description: this compound enters the cell and acts as a substrate for the cytosolic enzyme NQO1. NQO1 utilizes NAD(P)H as a cofactor to catalyze a two-electron reduction of the this compound quinone to its hydroquinone form.[26] This hydroquinone is unstable and undergoes auto-oxidation back to the parent quinone, a process that reduces molecular oxygen (O₂) to the superoxide anion (O₂⁻). This initiates a futile redox cycle, leading to the continuous production of superoxide. Superoxide is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). The accumulation of these reactive oxygen species (ROS) induces oxidative stress, leading to cellular damage and ultimately triggering apoptosis (programmed cell death).[27][28][29]

Experimental Workflow: NQO1 Activity Assay

This workflow describes a colorimetric method to determine the activity of NQO1 in cell lysates, which is crucial for understanding the metabolic activation of this compound and its analogues.

Workflow Description:

-

Cell Culture and Lysis: Cells of interest are cultured and then lysed to release their cytoplasmic contents, including NQO1. The total protein concentration of the lysate is determined.[30][31]

-

Reaction Setup: In a 96-well plate, the cell lysate is mixed with a reaction buffer containing NADPH as a cofactor and this compound (or a standard NQO1 substrate like menadione) and a chromogenic indicator dye (e.g., MTT or WST-1).[30][32]

-

Incubation: The plate is incubated at 37°C, allowing the NQO1 in the lysate to catalyze the reduction of the substrate.

-

Measurement: The change in absorbance over time is measured using a microplate reader. The reduction of the chromogenic dye, which is coupled to the oxidation of NADPH, results in a color change.

-

Data Analysis: The rate of change in absorbance is used to calculate the NQO1 activity, typically expressed as nmol of substrate reduced per minute per milligram of protein. A parallel reaction containing an NQO1 inhibitor (e.g., dicoumarol) is often run to confirm the specificity of the activity.[30][32]

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cultured cells.

Workflow Description:

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.[6][33][34]

-

Compound Treatment: The cells are treated with various concentrations of this compound or its analogues. Control wells (untreated cells and vehicle-treated cells) are included.[6][33]

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[34][35]

-

Formazan Formation: The plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[35]

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6][33]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[34]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) is then determined.[6]

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. This compound | C15H14O3 | CID 262097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and antiproliferative activity of 1,2-naphthoquinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. rootspress.org [rootspress.org]

- 24. mdpi.com [mdpi.com]

- 25. rjptonline.org [rjptonline.org]

- 26. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Docosahexaenoic Acid Induces Expression of NAD(P)H: Quinone Oxidoreductase and Heme Oxygenase-1 through Activation of Nrf2 in Cerulein-Stimulated Pancreatic Acinar Cells [mdpi.com]

- 28. Modulation of Nqo1 activity intercepts anoikis resistance and reduces metastatic potential of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antioxidative enzyme NAD(P)H quinone oxidoreductase 1 (NQO1) modulates the differentiation of Th17 cells by regulating ROS levels | PLOS One [journals.plos.org]

- 30. abcam.com [abcam.com]

- 31. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. merckmillipore.com [merckmillipore.com]

- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Dunnione as a Substrate for Quinone Reductases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dunnione, a naturally occurring ortho-naphthoquinone, has garnered significant interest within the scientific community for its potential as a therapeutic agent, particularly in the fields of oncology and anti-malarial drug development. Isolated from Streptocarpus dunnii, this compound and its synthetic analogues have demonstrated notable biological activity, which is intrinsically linked to their function as substrates for quinone reductases, primarily NAD(P)H:quinone oxidoreductase 1 (NQO1) and potentially NQO2. This technical guide provides a comprehensive overview of this compound's interaction with these enzymes, detailing the underlying biochemical mechanisms, relevant experimental data, and methodologies for its study.

Core Mechanism of Action: Redox Cycling

The primary mechanism by which this compound exerts its cytotoxic effects is through a process known as redox cycling. This compound acts as a substrate for two-electron reduction by NQO1, an enzyme frequently overexpressed in various cancer cells. This reduction converts the this compound quinone to a hydroquinone. In an aerobic environment, this hydroquinone is unstable and readily autoxidizes back to the quinone form. This futile cycle of reduction and oxidation generates significant amounts of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). The resulting state of severe oxidative stress within the cell triggers downstream signaling pathways, ultimately leading to programmed cell death (apoptosis). This cancer-selective toxicity, driven by the elevated levels of NQO1 in tumor tissues, makes this compound and its derivatives promising candidates for targeted cancer therapy.[1]